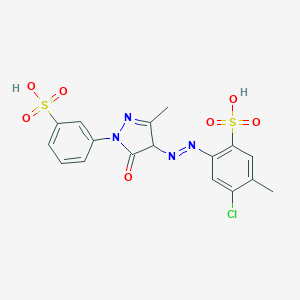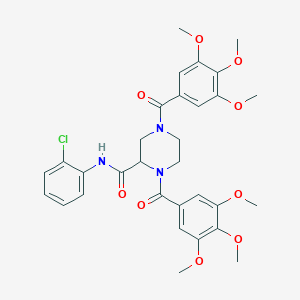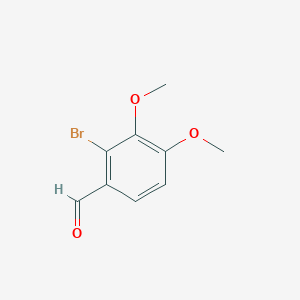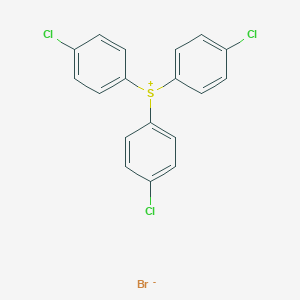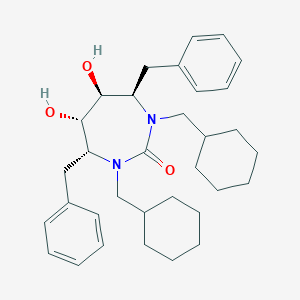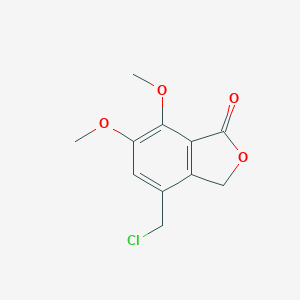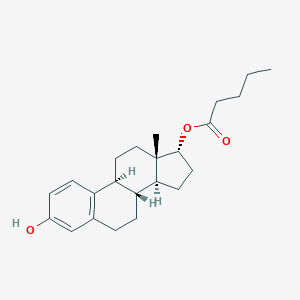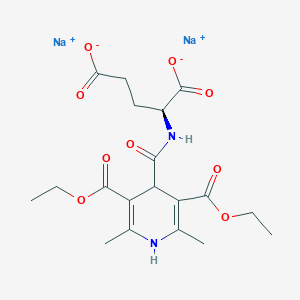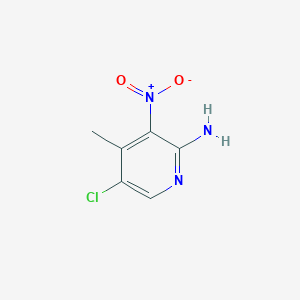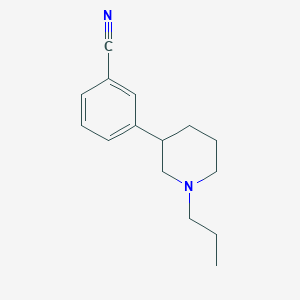
3-(3-Cyanophenyl)-N-n-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyanophenyl)-N-n-propylpiperidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. Therefore, CPP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
3-(3-Cyanophenyl)-N-n-propylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. By blocking the activity of the NMDA receptor, 3-(3-Cyanophenyl)-N-n-propylpiperidine can prevent the influx of calcium ions into the neuron, which is known to be a key mediator of excitotoxicity and neuronal damage.
Efectos Bioquímicos Y Fisiológicos
3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have a variety of biochemical and physiological effects in the brain. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine can reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. 3-(3-Cyanophenyl)-N-n-propylpiperidine can also reduce the production of reactive oxygen species, which are known to contribute to neuronal damage in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Cyanophenyl)-N-n-propylpiperidine in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, such as ketamine or phencyclidine, 3-(3-Cyanophenyl)-N-n-propylpiperidine does not interact with other receptors in the brain. This makes it a valuable tool for investigating the specific role of the NMDA receptor in various neurological disorders. However, one limitation of using 3-(3-Cyanophenyl)-N-n-propylpiperidine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3-Cyanophenyl)-N-n-propylpiperidine. One area of interest is the potential therapeutic applications of 3-(3-Cyanophenyl)-N-n-propylpiperidine in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Further research is needed to determine whether these effects can be translated into effective therapies for humans.
Another area of interest is the development of more potent and selective NMDA receptor antagonists. While 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders, it has relatively low potency and selectivity compared to other NMDA receptor antagonists. Therefore, there is a need for the development of more potent and selective compounds that can be used to investigate the specific role of the NMDA receptor in various neurological disorders.
Conclusion:
In conclusion, 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders. Its specificity for the NMDA receptor makes it a valuable tool for investigating the specific role of this receptor in various neurological disorders. While there are some limitations to its use in lab experiments, its potential therapeutic applications and the development of more potent and selective NMDA receptor antagonists make it an important area of research in the field of neuroscience.
Métodos De Síntesis
3-(3-Cyanophenyl)-N-n-propylpiperidine can be synthesized using a variety of methods, including the reaction of 3-cyanophenylmagnesium bromide with N-n-propylpiperidine-4-carboxaldehyde, or the reaction of 3-cyanobenzaldehyde with N-n-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The purity and yield of the synthesized 3-(3-Cyanophenyl)-N-n-propylpiperidine can be improved by using various purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Cyanophenyl)-N-n-propylpiperidine has been widely used in scientific research to investigate the role of the NMDA receptor in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been used to study the mechanisms underlying epilepsy, stroke, and traumatic brain injury. 3-(3-Cyanophenyl)-N-n-propylpiperidine has also been used to investigate the role of the NMDA receptor in learning and memory processes.
Propiedades
Número CAS |
150336-90-6 |
|---|---|
Nombre del producto |
3-(3-Cyanophenyl)-N-n-propylpiperidine |
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-(1-propylpiperidin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |
Clave InChI |
GQRIAOUUYRIMLH-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
SMILES canónico |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
Sinónimos |
3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



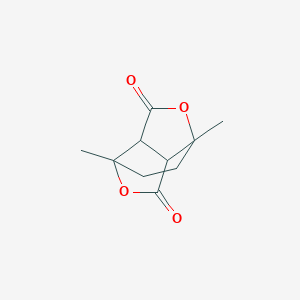
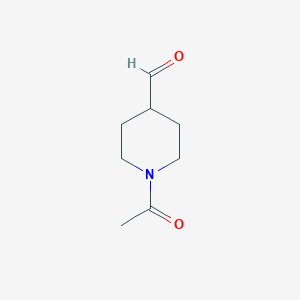
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
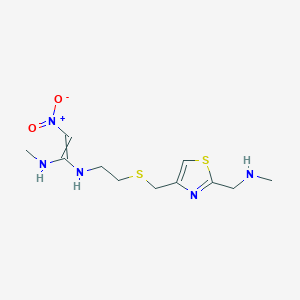
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
